molecular formula C27H20Cl3N3OS B11983694 N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide

Cat. No.: B11983694
M. Wt: 540.9 g/mol
InChI Key: WBHDFQLIHLMRJQ-UHFFFAOYSA-N
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Description

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide is a complex organic compound that features a benzimidazole core, a naphthalene moiety, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzyl mercaptan in the presence of an oxidizing agent.

    Introduction of Trichloroethyl Group: The trichloroethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with trichloroethyl chloride.

    Attachment of Naphthalene Moiety: The final step involves the coupling of the trichloroethyl-benzimidazole intermediate with naphthalene-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole core can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the trichloroethyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced trichloroethyl derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the function of specific proteins . The trichloroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide stands out due to its unique combination of a benzimidazole core, a trichloroethyl group, and a naphthalene moiety. This combination may confer unique properties such as enhanced biological activity or improved material properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C27H20Cl3N3OS

Molecular Weight

540.9 g/mol

IUPAC Name

N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C27H20Cl3N3OS/c28-27(29,30)25(32-24(34)21-14-8-12-19-11-4-5-13-20(19)21)33-23-16-7-6-15-22(23)31-26(33)35-17-18-9-2-1-3-10-18/h1-16,25H,17H2,(H,32,34)

InChI Key

WBHDFQLIHLMRJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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